molecular formula C10H7FN2O2 B8615857 6-Fluoro-3-(2-nitrovinyl)-1H-indole

6-Fluoro-3-(2-nitrovinyl)-1H-indole

Cat. No.: B8615857
M. Wt: 206.17 g/mol
InChI Key: STYSDPNMNYBCOU-UHFFFAOYSA-N
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Description

6-Fluoro-3-(2-nitrovinyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of a nitrovinyl group at the 3-position and a fluorine atom at the 6-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 6-fluoroindole with nitroalkenes under basic conditions. One common method is the Michael addition, where nucleophiles generated in the presence of a base from CH acids are added to 3-(2-nitrovinyl)indoles . This reaction proceeds smoothly under microwave activation, which enhances the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of environmentally benign solvents such as water or alcohol-water mixtures can also be considered to make the process more sustainable .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(2-nitrovinyl)-1H-indole involves its interaction with various molecular targets. The nitrovinyl group can undergo nucleophilic addition, leading to the formation of reactive intermediates that can interact with biological molecules. The fluorine atom at the 6-position can enhance the compound’s stability and reactivity by influencing the electronic properties of the indole ring .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-3-(2-nitrovinyl)-1H-indole is unique due to the combined presence of the nitrovinyl group and the fluorine atom, which enhances its reactivity and potential biological activities. This combination makes it a valuable compound for various chemical and biological studies .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

6-fluoro-3-(2-nitroethenyl)-1H-indole

InChI

InChI=1S/C10H7FN2O2/c11-8-1-2-9-7(3-4-13(14)15)6-12-10(9)5-8/h1-6,12H

InChI Key

STYSDPNMNYBCOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=C[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Combine 6-fluoroindole (108 g, 0.8 mol) and dichloromethane (324 ml). Cool in an ice bath. Add trifluoroacetic acid (308 ml) over a few minutes (exothermic). Add a solution of Z-1-dimethylamino-2-nitroethylene (94.7 g, 0.816 mol) in dichloromethane (600 ml) during 40 minutes while maintaining the temperature at about 0–5° C. After 45 minutes, warm to about 20° C. After 2 hours, pour over 1.2 L ice water and stirring overnight with seeding to give a solid. Collect the solid by filtration, wash first with 100 ml of a mixture dichloromethane-cyclohexane 1/1, then with 750 ml of water and dry at 40° C. to give 3-(2-nitrovinyl)-6-fluoroindole.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
308 mL
Type
reactant
Reaction Step Two
Quantity
94.7 g
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Four
Quantity
324 mL
Type
solvent
Reaction Step Five

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